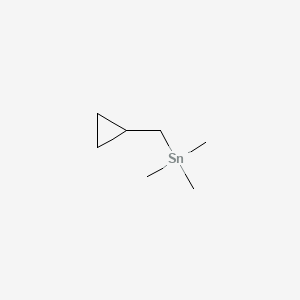
Stannane, (cyclopropylmethyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (cyclopropylmethyl)trimethyl- is an organotin compound with the molecular formula C₇H₁₆Sn It belongs to the class of organometallic compounds where tin is bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (cyclopropylmethyl)trimethyl- typically involves the stannylation of cyclopropylmethyl halides with trimethyltin reagents. One common method is the reaction of cyclopropylmethyl bromide with trimethyltin chloride in the presence of a suitable base, such as sodium hydride, under an inert atmosphere . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired stannane compound.
Industrial Production Methods
Industrial production of organotin compounds, including stannane, (cyclopropylmethyl)trimethyl-, often involves large-scale stannylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Stannane, (cyclopropylmethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl or trimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted stannanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Stannane, (cyclopropylmethyl)trimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of stannane, (cyclopropylmethyl)trimethyl- involves its interaction with molecular targets through the tin-carbon bonds. The compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, facilitating various chemical transformations. The pathways involved often include the formation of stannyl radicals and their subsequent reactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different substituents.
Cyclopropylmethyl bromide: A precursor in the synthesis of stannane, (cyclopropylmethyl)trimethyl-.
Tributyltin hydride: A commonly used organotin hydride in organic synthesis.
Uniqueness
Stannane, (cyclopropylmethyl)trimethyl- is unique due to its specific combination of cyclopropylmethyl and trimethyl groups, which confer distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
51675-53-7 |
|---|---|
Molecular Formula |
C7H16Sn |
Molecular Weight |
218.91 g/mol |
IUPAC Name |
cyclopropylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C4H7.3CH3.Sn/c1-4-2-3-4;;;;/h4H,1-3H2;3*1H3; |
InChI Key |
CAZNBDANRQXPJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


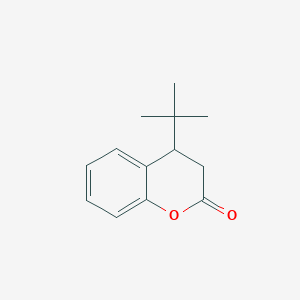
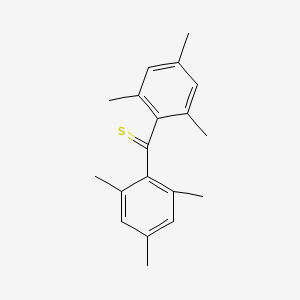

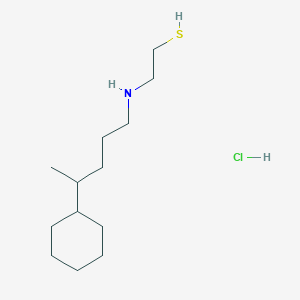
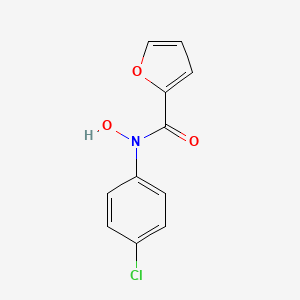

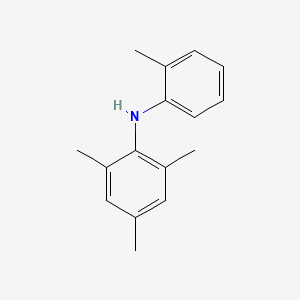
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
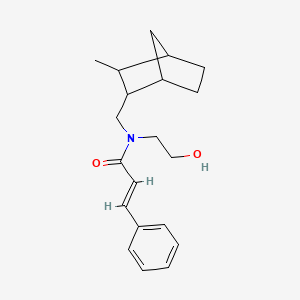
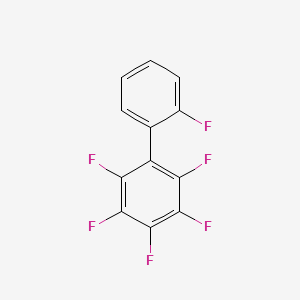
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)

